molecular formula C19H25NO10 B11827141 Ac4GlcNAlk

Ac4GlcNAlk

Cat. No.: B11827141
M. Wt: 427.4 g/mol
InChI Key: PODQGPKRSTUNAT-ULAPBGCESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac4GlcNAlk typically involves the acetylation of glucosamine derivatives followed by the introduction of an alkyl chain. The general synthetic route includes:

    Acetylation: Glucosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the tetraacetate derivative.

    Alkylation: The acetylated glucosamine is then reacted with an alkyne-containing reagent, such as 4-pentynoic acid, under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Acetylation: Large quantities of glucosamine are acetylated in industrial reactors.

    Efficient Alkylation: The alkylation step is optimized for high yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ac4GlcNAlk undergoes several types of chemical reactions, including:

    Substitution Reactions: The acetyl groups can be substituted under basic conditions to yield deacetylated derivatives.

    Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole-linked compounds.

Common Reagents and Conditions

    Deacetylation: Sodium methoxide in methanol is commonly used to remove acetyl groups.

    Click Chemistry: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.

Major Products

    Deacetylated Derivatives: Removal of acetyl groups yields glucosamine derivatives.

    Triazole-Linked Compounds: Click chemistry reactions produce triazole-linked products, useful in various biochemical applications.

Scientific Research Applications

Ac4GlcNAlk is widely used in scientific research, particularly in:

Mechanism of Action

Ac4GlcNAlk exerts its effects through its incorporation into glycoproteins. In cells expressing the engineered pyrophosphorylase, mut-AGX1, this compound is converted into UDP-GlcNAlk, which is then incorporated into glycoproteins. This incorporation allows for the study of glycosylation patterns and the identification of O-GlcNAc modified proteins .

Comparison with Similar Compounds

Similar Compounds

    Ac4GlcNAz: Another metabolic chemical reporter used for studying glycosylation.

    Ac4GalNAz: Used for labeling and studying glycoproteins.

Uniqueness

Ac4GlcNAlk is unique due to its alkyne functional group, which allows for specific click chemistry reactions. This feature makes it particularly useful in the synthesis of PROTACs and other complex molecules, providing a versatile tool for chemical biology and medicinal chemistry .

Properties

Molecular Formula

C19H25NO10

Molecular Weight

427.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17-,18-,19?/m1/s1

InChI Key

PODQGPKRSTUNAT-ULAPBGCESA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C

Origin of Product

United States

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